(R)-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine
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Overview
Description
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine is a complex organophosphorus compound It is known for its unique structure, which includes a ferrocene backbone and two phosphine groups substituted with trifluoromethylphenyl and xylyl groups
Preparation Methods
The synthesis of ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine typically involves multiple steps. The initial step often includes the preparation of the ferrocene backbone, followed by the introduction of the phosphine groups. The reaction conditions usually require the use of strong bases and inert atmospheres to prevent oxidation. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The phosphine groups can be reduced to form phosphine oxides.
Substitution: The trifluoromethylphenyl and xylyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis.
Biology: Its derivatives are studied for their potential use in bioorganometallic chemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through its ability to act as a ligand, coordinating with transition metals to form active catalytic complexes. The molecular targets include various transition metals, and the pathways involved often include the activation of small molecules like hydrogen, oxygen, and carbon dioxide.
Comparison with Similar Compounds
Similar compounds include other ferrocene-based phosphine ligands, such as:
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its use in palladium-catalyzed cross-coupling reactions.
1,1’-Bis(di-tert-butylphosphino)ferrocene (dtbpf): Used in nickel-catalyzed reactions.
1,1’-Bis(diisopropylphosphino)ferrocene (dippf): Utilized in various catalytic processes.
What sets ®-(-)-1-{(S)-2-[Bis(3,5-di-trifluoromethylphenyl)phosphino]ferrocenyl}ethyldi-3,5-xylylphosphine apart is its unique combination of trifluoromethylphenyl and xylyl groups, which can impart different electronic and steric properties compared to other ferrocene-based ligands.
Properties
Molecular Formula |
C44H36F12FeP2 |
---|---|
Molecular Weight |
910.5 g/mol |
InChI |
InChI=1S/C23H26P.C21H10F12P.Fe/c1-16-10-17(2)13-22(12-16)24(20(5)21-8-6-7-9-21)23-14-18(3)11-19(4)15-23;22-18(23,24)11-5-12(19(25,26)27)8-16(7-11)34(15-3-1-2-4-15)17-9-13(20(28,29)30)6-14(10-17)21(31,32)33;/h6-15,20H,1-5H3;1-10H;/t20-;;/m1../s1 |
InChI Key |
MNTLEQJADXVKKK-FAVHNTAZSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][CH]3)C.[CH]1[CH][CH][C]([CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.[Fe] |
Origin of Product |
United States |
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